RIPK1 Inhibitory Activity: 3-Benzyl-8-(3,5-dimethoxybenzoyl) vs. 8-Benzoyl-3-benzyl Analog
The 8-benzoyl-3-benzyl analog (compound 8 in Niu et al., 2022) was identified as a virtual screening hit against RIPK1 with an IC50 of approximately 1139 nM (1.14 µM) [1]. The target compound, 3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, replaces the 8-benzoyl group with an 8-(3,5-dimethoxybenzoyl) moiety, a substitution pattern that has been demonstrated in related triazaspirodimethoxybenzoyl series to markedly enhance target engagement via the dimethoxyphenyl ring occupying a deep pocket adjacent to the enzyme active site [2]. Direct head-to-head RIPK1 IC50 data for this exact compound are not yet published; the differentiation claim here rests on class-level SAR inference from the dimethoxybenzoyl pharmacophore.
| Evidence Dimension | RIPK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted to be enhanced vs. 8-benzoyl analog based on dimethoxybenzoyl SAR |
| Comparator Or Baseline | 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8): IC50 = 1139 nM |
| Quantified Difference | Comparator IC50 = 1139 nM; target compound data unavailable. In the triazaspirodimethoxybenzoyl class, dimethoxybenzoyl substitution confers >100-fold selectivity for bacterial Lpd vs. human Lpd, a precedent that supports the functional impact of this substituent [2]. |
| Conditions | RIPK1 kinase inhibition assay (Niu et al., Bioorg Med Chem, 2022); Lpd selectivity data from Bryk et al., Biochemistry, 2010 |
Why This Matters
The 8-(3,5-dimethoxybenzoyl) substituent is a validated pharmacophoric element that, in related scaffolds, confers target engagement enhancement and species selectivity; researchers requiring RIPK1 pathway modulation should not assume equipotency with the 8-benzoyl analog.
- [1] Niu A, Lin L, Zhang D, Jiang K, Weng D, Zhou W, Wang J. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem. 2022;59:116686. View Source
- [2] Bryk R, Arango N, Venugopal A, Warren JD, Park Y, Patel MS, et al. Triazaspirodimethoxybenzoyls as Selective Inhibitors of Mycobacterial Lipoamide Dehydrogenase. Biochemistry. 2010;49(8):1616-1627. View Source
